molecular formula C12H16FNO3 B13550373 tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate

tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate

Cat. No.: B13550373
M. Wt: 241.26 g/mol
InChI Key: HHLLBMFSWJJWGA-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a benzylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate typically involves the reaction of 3-fluoro-2-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include alcohols or amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in carbamate metabolism.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

  • tert-Butyl 2-fluoro-3-hydroxybenzylcarbamate
  • tert-Butyl 3-hydroxybenzylcarbamate
  • tert-Butyl 2-hydroxybenzylcarbamate

Comparison: tert-Butyl 3-fluoro-2-hydroxybenzylcarbamate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzylcarbamate structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[(3-fluoro-2-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-5-4-6-9(13)10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

HHLLBMFSWJJWGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)F)O

Origin of Product

United States

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